

# Application Notes & Protocols: In Vivo Efficacy of MTB-IN-5 in Mouse Models

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## Compound of Interest

Compound Name: *Mycobacterium Tuberculosis-IN-5*

Cat. No.: B15568355

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These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of MTB-IN-5 (a novel tryptanthrin derivative, compound 6n) in a mouse model of *Mycobacterium tuberculosis* (Mtb) infection. The data and methodologies are based on studies of potent tryptanthrin derivatives as novel anti-tuberculosis agents.

## Introduction

MTB-IN-5 is a novel synthetic compound demonstrating potent inhibitory activity against *Mycobacterium tuberculosis* H37Rv. Preclinical evaluation in animal models is a critical step in the drug development pipeline to assess a compound's therapeutic potential. This document outlines the procedures for conducting an in vivo efficacy study in a BALB/c mouse model, including infection, treatment, and assessment of bacterial burden.

## Quantitative Data Summary

The in vivo efficacy of MTB-IN-5 was evaluated in a 4-week mouse model of tuberculosis. The compound was administered orally, and its efficacy was compared to the frontline anti-TB drug isoniazid (INH). The primary endpoint was the reduction in bacterial load in the lungs and spleens of infected mice, measured in colony-forming units (CFUs).

Table 1: In Vivo Anti-Tuberculosis Efficacy of MTB-IN-5

| Treatment Group | Dose (mg/kg) | Mean Lung CFU (log10 ± SD) | Lung CFU Reduction (log10) vs. Vehicle | Mean Spleen CFU (log10 ± SD) | Spleen CFU Reduction (log10) vs. Vehicle |
|-----------------|--------------|----------------------------|--|------------------------------|--|
| Vehicle Control | -            | 7.12 ± 0.15                | -                                      | 5.38 ± 0.21                  | -  |
| MTB-IN-5        | 50           | 5.89 ± 0.23                | 1.23                                   | 4.11 ± 0.19                  | 1.27                                     |
| Isoniazid (INH) | 25           | 4.98 ± 0.19                | 2.14                                   | 3.54 ± 0.25                  | 1.84                                     |

Data is based on a 4-week treatment period initiated one day post-infection.

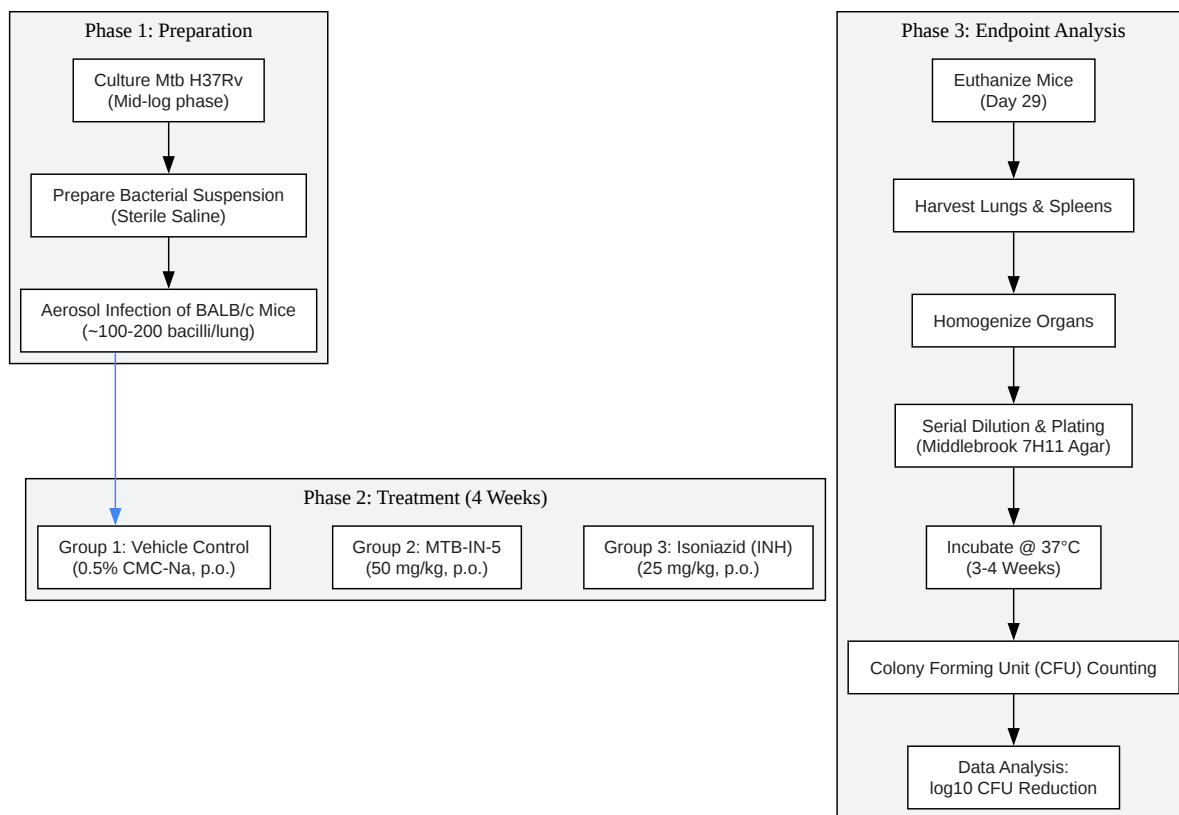
## Experimental Protocols

- Animal Model: Female BALB/c mice, 6-8 weeks old.
- Mtb Strain: Mycobacterium tuberculosis H37Rv.
- Infection Protocol:
  - Prepare a mid-log phase culture of Mtb H37Rv.
  - Dilute the bacterial suspension in sterile saline to the desired concentration.
  - Infect mice via aerosol exposure using an inhalation exposure system to deliver approximately 100-200 bacilli per mouse lung. Alternatively, intravenous injection via the lateral tail vein with  $1 \times 10^6$  CFUs can be performed.
- Formulation: Prepare a suspension of MTB-IN-5 in 0.5% carboxymethylcellulose sodium (CMC-Na).
- Dosing:
  - Treatment group: Administer MTB-IN-5 orally at a dose of 50 mg/kg body weight, once daily for 4 weeks.

- Positive control group: Administer isoniazid (INH) orally at 25 mg/kg body weight, once daily for 4 weeks.
- Vehicle control group: Administer the 0.5% CMC-Na vehicle orally, once daily for 4 weeks.
- Treatment Schedule: Begin treatment one day post-infection and continue for 28 consecutive days.
- Endpoint: At the end of the 4-week treatment period (Day 29 post-infection).
- Procedure:
  - Euthanize mice from each group.
  - Aseptically harvest the lungs and spleens.
  - Homogenize the organs in sterile saline with 0.05% Tween-80.
  - Prepare serial 10-fold dilutions of the organ homogenates.
  - Plate the dilutions on Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
  - Incubate the plates at 37°C for 3-4 weeks.
  - Count the number of colonies to determine the CFU per organ.
  - Calculate the log<sub>10</sub> CFU values and the log<sub>10</sub> CFU reduction compared to the vehicle control group.

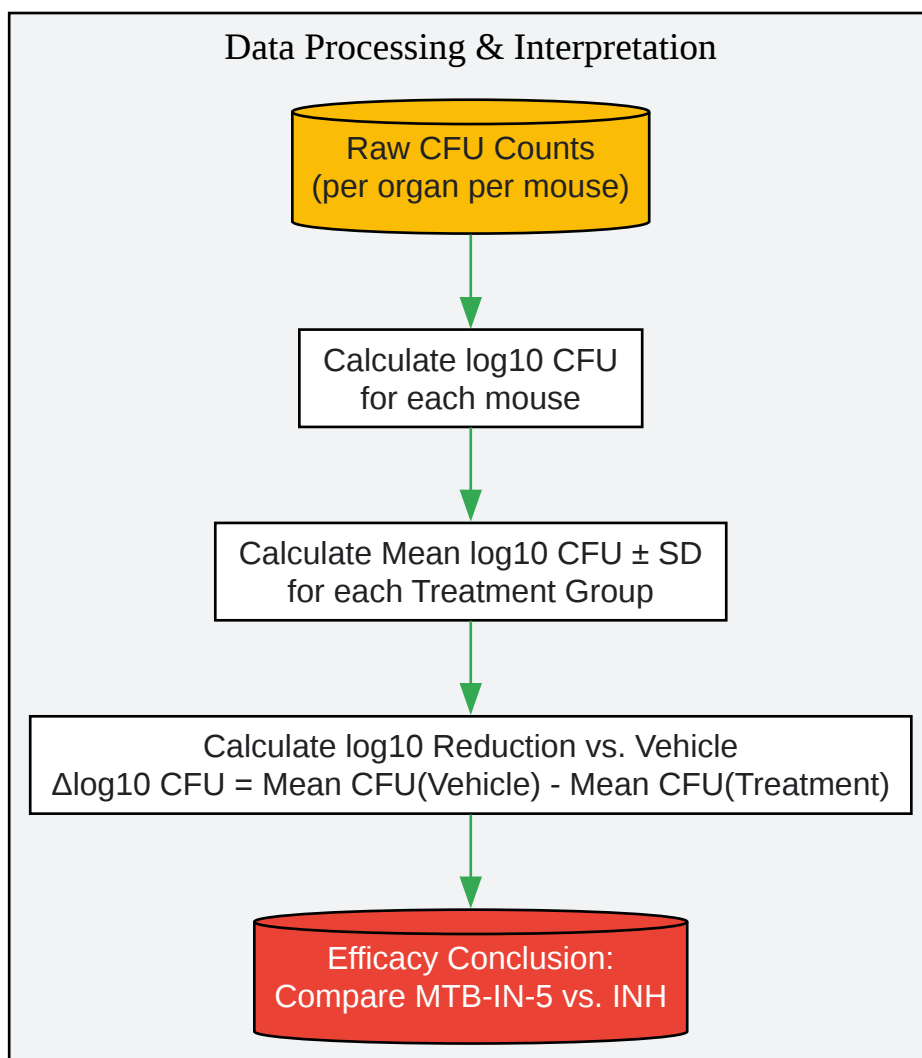
## Visualized Workflows

The following diagrams illustrate the key experimental processes.



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Caption: Workflow for In Vivo Efficacy Study of MTB-IN-5.



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Caption: Data Analysis Pipeline for Bacterial Burden Assessment.

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